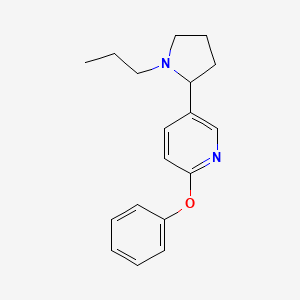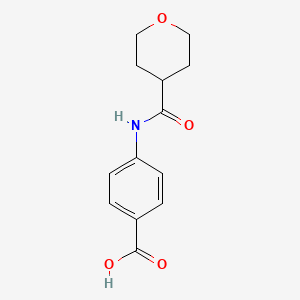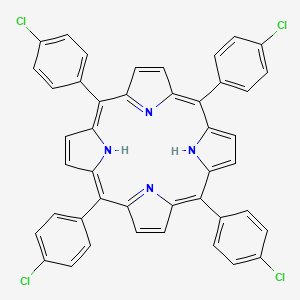![molecular formula C13H9Cl2NOS B11815808 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is a chemical compound with the molecular formula C13H9Cl2NOS. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group substituted with chlorine and a sulfanyl group attached to a chlorophenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Oxidized products include sulfoxides and sulfones.
Reduction: Reduced products include thiols and amines.
Aplicaciones Científicas De Investigación
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Chlorobenzamide: Lacks the sulfanyl and chlorophenyl groups, making it less complex.
Uniqueness
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and sulfanyl groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C13H9Cl2NOS |
|---|---|
Peso molecular |
298.2 g/mol |
Nombre IUPAC |
2-chloro-6-(4-chlorophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C13H9Cl2NOS/c14-8-4-6-9(7-5-8)18-11-3-1-2-10(15)12(11)13(16)17/h1-7H,(H2,16,17) |
Clave InChI |
UFQCUAKNKIHALM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(=O)N)SC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)


![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)
![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)






![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
